N-[2-(Acetyl-methyl-amino)-cyclohexyl]-2-chloro-acetamide
CAS No.:
Cat. No.: VC13463689
Molecular Formula: C11H19ClN2O2
Molecular Weight: 246.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H19ClN2O2 |
|---|---|
| Molecular Weight | 246.73 g/mol |
| IUPAC Name | N-[2-[acetyl(methyl)amino]cyclohexyl]-2-chloroacetamide |
| Standard InChI | InChI=1S/C11H19ClN2O2/c1-8(15)14(2)10-6-4-3-5-9(10)13-11(16)7-12/h9-10H,3-7H2,1-2H3,(H,13,16) |
| Standard InChI Key | MFDRIYREDBHJTD-UHFFFAOYSA-N |
| SMILES | CC(=O)N(C)C1CCCCC1NC(=O)CCl |
| Canonical SMILES | CC(=O)N(C)C1CCCCC1NC(=O)CCl |
Introduction
Chemical Identification and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₁₁H₁₉ClN₂O₂, with a molecular weight of 246.73 g/mol . Key structural elements include:
-
A cyclohexane ring substituted at the 2-position with an acetyl-methyl-amino group.
-
A chloroacetamide moiety bonded to the cyclohexyl nitrogen.
Table 1: Computed Physicochemical Properties
| Property | Value |
|---|---|
| XLogP3 | 1.2 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Topological Polar SA | 58.6 Ų |
| Rotatable Bond Count | 3 |
The SMILES notation (CC(=O)N(C)C1CCCCC1NC(=O)CCl) and InChIKey (MFDRIYREDBHJTD-UHFFFAOYSA-N) provide unambiguous representations of its structure .
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via amide coupling between a functionalized cyclohexylamine and chloroacetyl chloride. A plausible method, inferred from analogous syntheses , involves:
-
Preparation of 2-(N-Methylacetamido)cyclohexylamine:
-
Chloroacetylation:
Table 2: Reaction Conditions from Analogous Syntheses
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | -5°C to 5°C |
| Reaction Time | 1–3 hours |
| Yield | 85–92% |
Purification and Characterization
Post-synthesis, the crude product is purified via vacuum distillation or column chromatography. Structural confirmation employs:
-
¹H/¹³C NMR: Key signals include δ 3.60 ppm (SCH₂), δ 2.67 ppm (CH₂CO), and aromatic carbons at 155.0–127.4 ppm .
-
Mass Spectrometry: A molecular ion peak at m/z 246.73 (M+H⁺) aligns with the molecular formula .
Physicochemical and Spectroscopic Analysis
Stability and Reactivity
The compound’s chloroacetamide group confers electrophilic reactivity, making it susceptible to nucleophilic substitution (e.g., with amines or thiols). Stability studies suggest decomposition above 150°C, with the cyclohexyl backbone enhancing thermal resistance compared to linear analogs .
NMR Spectroscopy
-
¹H NMR (CDCl₃):
-
δ 3.81–3.79 (m, 1H, NHCH), δ 3.60 (t, J=7.0 Hz, SCH₂), δ 2.67 (t, J=7.0 Hz, CH₂CO).
-
-
¹³C NMR:
-
170.0 ppm (C=O), 48.3 ppm (NHCH), 36.2 ppm (SCH₂).
-
IR Spectroscopy
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume